Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Overview
Description
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride is a heterocyclic compound that contains both imidazole and pyrimidine rings.
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of o-phenylenediamine with glyoxal in the presence of an acid.
Industrial Production Methods: Industrial production methods often involve the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Substituted imidazo[1,2-a]pyrimidine derivatives with different functional groups.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride has been found to target KRAS G12C , a protein involved in cell signaling pathways that control cell growth and division. This protein is often mutated in various types of cancers, making it a significant target for anticancer agents . Additionally, derivatives of this compound have been shown to inhibit Cyclooxygenase-2 (COX-2) , an enzyme that plays a key role in inflammation and pain.
Mode of Action
The compound interacts with its targets through a covalent bond, leading to the inhibition of the target proteins . In the case of KRAS G12C, this results in the disruption of cell signaling pathways, thereby inhibiting the growth and division of cancer cells . For COX-2, the inhibition leads to a decrease in the production of prostaglandins, compounds that contribute to inflammation and pain .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting KRAS G12C, it disrupts the RAS signaling pathway, which is crucial for cell growth and division . The inhibition of COX-2 affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation and pain .
Result of Action
The inhibition of KRAS G12C by this compound can lead to the suppression of cancer cell growth and division . Similarly, the inhibition of COX-2 can result in reduced inflammation and pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its targets
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several enzymes, including cyclooxygenase-2 (COX-2) and various kinases. The interaction with COX-2, for instance, involves the inhibition of the enzyme’s activity, which can lead to anti-inflammatory effects . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s activity. For instance, the inhibition of COX-2 by this compound involves the binding of the compound to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its inhibitory effects on enzymes like COX-2 . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in various tissues.
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine-2-carbonyl chloride can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrazine: Similar in structure but contains a pyrazine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyridine: Contains a pyridine ring and is known for its applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Another isomeric form with different biological activities and applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a carbonyl chloride group, which allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYQNNRMWXBIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651761 | |
Record name | Imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754928-12-6 | |
Record name | Imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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